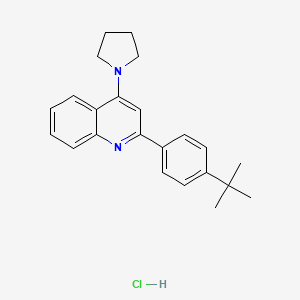

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride

説明

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride is a quinoline-based compound featuring a 4-tert-butylphenyl substituent at the 2-position and a pyrrolidinyl group at the 4-position of the quinoline core, with a hydrochloride counterion. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their aromaticity, stability, and tunable electronic properties.

特性

CAS番号 |

853343-85-8 |

|---|---|

分子式 |

C23H27ClN2 |

分子量 |

366.9 g/mol |

IUPAC名 |

2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinoline;hydrochloride |

InChI |

InChI=1S/C23H26N2.ClH/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21;/h4-5,8-13,16H,6-7,14-15H2,1-3H3;1H |

InChIキー |

ITUYXKUQXIYQTQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butylphenyl group through Friedel-Crafts alkylation. The pyrrolidinyl group is then added via nucleophilic substitution. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

化学反応の分析

Types of Reactions

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

科学的研究の応用

Anticancer Properties

Research indicates that quinoline derivatives, including 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride, exhibit anticancer activities. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific apoptotic markers such as p53 and effector caspase 9 .

- Case Study : A study demonstrated that quinoline-acrylamide hybrids, closely related to this compound, effectively inhibited epidermal growth factor receptor (EGFR) tyrosine kinase, leading to significant cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

The quinoline structure has also been associated with antimicrobial properties. Compounds containing the pyrrolidinyl group have shown efficacy against clinically latent microorganisms:

- Mechanism of Action : These compounds can disrupt microbial cell membranes or inhibit essential microbial enzymes .

- Case Study : Research highlighted the effectiveness of pyrrolidinyl quinoline compounds in killing latent Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .

Inhibition of Bromodomain Proteins

Recent studies suggest that 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride may act as an inhibitor of bromodomain proteins, which are implicated in various diseases including cancer and autoimmune disorders:

- Therapeutic Potential : By selectively inhibiting bromodomains like BRD4, this compound could be used to modulate transcriptional regulation associated with disease states .

- Research Findings : In vitro studies have indicated that such inhibitors can effectively alter disease-associated transcriptional pathways, providing a basis for their therapeutic use .

Applications in Drug Development

The diverse biological activities of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride position it as a promising candidate for drug development:

- Anticancer Drugs : Its ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agents : Given its efficacy against resistant strains of bacteria, it could be explored as a new class of antibiotics.

- Bromodomain Inhibitors : Its potential to modulate gene expression through bromodomain inhibition opens avenues for treatment strategies in cancers and immune disorders.

作用機序

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional differences between 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride and related quinoline derivatives significantly impact their physical, chemical, and application-specific properties. Below is a detailed comparison:

Table 1: Structural and Physical Properties Comparison

Key Comparisons

Substituent Effects on Physicochemical Properties: The tert-butyl group in all compounds enhances hydrophobicity and steric shielding, which may improve membrane permeability in biological systems or reduce aggregation in materials . Electron-withdrawing groups (e.g., nitro in 4s , chlorine in 4s and ) increase polarity and reactivity, whereas electron-donating groups (e.g., methoxy in 4q ) enhance solubility and fluorescence.

Synthetic Yields and Reactivity :

- Compounds with electron-deficient aryl groups (e.g., 3-nitrophenyl in 4r ) exhibit lower yields (70%) compared to electron-rich analogs (e.g., 4-methoxyphenyl in 4q: 86% yield), likely due to steric or electronic hindrance during synthesis .

- The carbonyl chloride derivatives () are highly reactive intermediates, facilitating further functionalization but requiring careful handling due to moisture sensitivity.

Functional Group Influence on Applications :

- Fluorine (4q ) and chlorine (4s ) substituents are common in medicinal chemistry for tuning metabolic stability and binding interactions.

- The pyrrolidinyl group may confer affinity for biological targets such as serotonin receptors, as seen in structurally related dual 5-HT3/5-HT6 antagonists (e.g., compound 6 in ).

Thermal and Spectral Properties :

- Higher melting points in halogenated derivatives (e.g., 4s: 157–161°C ) correlate with increased molecular symmetry and intermolecular halogen bonding.

- IR and NMR data (e.g., C=O stretches in ) confirm functional group integrity, critical for quality control in synthesis.

Research Findings and Implications

- Material Science: The tert-butylphenyl group’s steric bulk and electron-donating effects (as in 4q ) align with applications in organic light-emitting diodes (OLEDs), where quinoline derivatives enhance electroluminescence efficiency .

生物活性

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride is a synthetic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a quinoline core with a tert-butylphenyl substituent and a pyrrolidinyl moiety, contributing to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride is C_{21}H_{26}ClN, with a molecular weight of approximately 335.89 g/mol. The structural characteristics enhance its lipophilicity and bioavailability, making it a promising candidate for drug development.

Modulation of ATP-Binding Cassette Transporters

Research indicates that this compound acts as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug absorption, distribution, metabolism, and excretion. By influencing these transport mechanisms, the compound may enhance the efficacy of co-administered drugs and improve therapeutic outcomes in various conditions, including cancer.

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer properties. It appears to inhibit specific cellular pathways associated with tumor growth and proliferation. For instance, compounds structurally related to quinolines have been documented to exhibit significant antitumor activity through mechanisms such as targeting DNA topoisomerase and modulating apoptosis pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride, it is beneficial to compare it with other quinoline derivatives.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-(1-Pyrrolidinyl)quinoline hydrochloride | Similar quinoline core | Lacks tert-butyl substitution |

| 2-(4-Morpholinyl)quinoline hydrobromide | Contains morpholinyl instead of pyrrolidinyl | Different nitrogen-containing ring |

| 2-(4-Dimethylaminophenyl)quinoline | Dimethylamino group instead of tert-butyl | Alters electronic properties significantly |

The presence of the tert-butyl group enhances the lipophilicity of this compound compared to others, potentially increasing its bioavailability and therapeutic effectiveness.

Case Studies and Research Findings

In various studies, quinoline derivatives have demonstrated a broad spectrum of biological activities. A notable study highlighted the antitumor activity of several substituted quinolines, indicating that modifications to the quinoline structure can significantly influence their efficacy against cancer cells .

Moreover, another investigation into the biological activity spectrum of substituted quinoline-2-carboxamides revealed that structural variations could lead to diverse pharmacological profiles, emphasizing the importance of further research on 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。